5-Bromo-3-fluoro-4-methylbenzaldehyde

Beschreibung

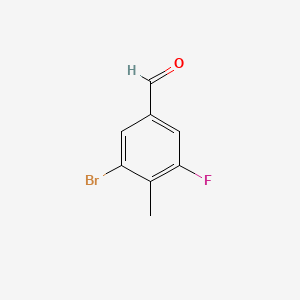

5-Bromo-3-fluoro-4-methylbenzaldehyde (CAS No. 1370411-47-4) is a halogenated aromatic aldehyde with a molecular formula of C₈H₆BrFO. Its structure features a benzaldehyde core substituted with bromine (Br) at position 5, fluorine (F) at position 3, and a methyl group (CH₃) at position 4 . This compound is primarily utilized in pharmaceutical and agrochemical synthesis due to the reactive aldehyde group and the electronic effects imparted by its substituents. Bromine and fluorine, both electron-withdrawing groups, enhance electrophilic reactivity, while the methyl group provides steric bulk and slight electron-donating properties .

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZMORAUZYBPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719226 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370411-47-4 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

N-Bromosuccinimide (NBS) in Acidic Media

Adapted from a patent for 2-bromo-4-fluorobenzaldehyde synthesis, this method uses NBS in trifluoroacetic acid (TFA)/H₂SO₄ to achieve regioselective bromination. For the target compound:

-

Substrate : 3-Fluoro-4-methylbenzaldehyde.

-

Reagents : NBS (1.2–1.5 equivalents), TFA/H₂SO₄ (5:1 v/v).

-

Conditions : 50°C, 48 hours.

Mechanism : NBS generates bromine radicals, preferentially adding ortho to electron-withdrawing groups (e.g., fluorine). However, conflicting directing effects (fluorine: meta; methyl: ortho/para) may require optimization.

Sodium Hypochlorite/NaBr System

From a green synthesis method for 3-bromo-4-fluorobenzaldehyde, bromination occurs via in situ Br⁺ generation:

-

Substrate : 3-Fluoro-4-methylbenzaldehyde dissolved in dichloromethane.

-

Reagents : NaBr, 35% HCl, NaClO (8–10% aqueous).

-

Conditions : Ultrasound assistance, 20–25°C, 1 hour.

Advantages : Avoids toxic Br₂, high yield, and eco-friendly.

Cyanide Intermediate Route

This method involves synthesizing 5-bromo-3-fluoro-4-methylbenzonitrile, followed by reduction to the aldehyde.

Synthesis of Nitrile Precursor

-

Cyanation :

-

Reduction to Aldehyde :

Challenges :

-

Protection/Deprotection : Aldehyde protection (e.g., as a ketal) is critical but adds steps.

-

Cyanation Efficiency : Limited by steric hindrance from methyl and fluorine substituents.

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling introduces substituents in a stepwise manner.

Strategy

-

Bromobenzaldehyde Intermediate :

-

Substrate : 3-Fluoro-4-methylbenzaldehyde.

-

Bromination : NBS or Br₂ to introduce Br at position 5.

-

-

Coupling with Boronic Acid :

Limitations :

-

Aldehyde Sensitivity : Requires protection during coupling.

-

Steric Crowding : Methyl and fluorine groups hinder coupling efficiency.

Stepwise Functionalization

A multi-step approach introduces substituents sequentially, leveraging directing effects.

Pathway

-

Benzaldehyde → 4-Methylbenzaldehyde :

-

Fluorination at Position 3 :

-

Bromination at Position 5 :

Challenges :

-

Fluorination Selectivity : Competing reactions at ortho/para positions.

-

Purity Control : Requires chromatography after each step.

Radical Bromination

NBS with AIBN initiates radical bromination, adding Br to the most stable radical position.

Conditions

-

Substrate : 3-Fluoro-4-methylbenzaldehyde.

-

Reagents : NBS (1.1 equivalents), AIBN (0.1 equivalents).

-

Solvent : CCl₄ or benzene.

-

Temperature : 80°C, 24 hours.

-

Yield : ~65–75% (analogous to radical bromination of toluene).

Advantages :

-

Minimal Directing Effects : Br adds to position 5 due to radical stability.

Oxidation of Benzyl Alcohol

A less common route involves oxidizing 5-bromo-3-fluoro-4-methylbenzyl alcohol to the aldehyde.

Method

-

Substrate : 5-Bromo-3-fluoro-4-methylbenzyl alcohol.

-

Oxidizing Agent : MnO₂ or PCC.

Limitations :

-

Alcohol Synthesis : Requires prior reduction of a ketone or nitrile.

Data Tables

Table 1: Key Bromination Methods

Table 2: Cyanide Reduction

Challenges and Optimization

-

Regioselectivity : Conflicting directing effects (F: meta; CH₃: ortho/para) complicate bromination. Solutions include using radical initiators or directing groups.

-

Fluorination Efficiency : Poor electrophilic fluorine sources necessitate SₙAr or deamination strategies.

-

Aldehyde Stability : Protection (e.g., as a ketal) is required during coupling or oxidation.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol at elevated temperatures.

Major Products

Oxidation: 5-Bromo-3-fluoro-4-methylbenzoic acid.

Reduction: 5-Bromo-3-fluoro-4-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-fluoro-4-methylbenzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-fluoro-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers of Bromo-Fluoro-Methylbenzaldehydes

The compound’s closest analogs are positional isomers differing in substituent arrangement. Key examples include:

| Compound Name | CAS No. | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-Bromo-3-fluoro-4-methylbenzaldehyde | 1370411-47-4 | Br (5), F (3), CH₃ (4) | C₈H₆BrFO | 217.04 |

| 4-Bromo-5-fluoro-2-methylbenzaldehyde | 861928-26-9 | Br (4), F (5), CH₃ (2) | C₈H₆BrFO | 217.04 |

| 5-Bromo-2-fluoro-3-methylbenzaldehyde | 903875-64-9 | Br (5), F (2), CH₃ (3) | C₈H₆BrFO | 217.04 |

| 5-Bromo-2-fluoro-4-methylbenzaldehyde | 497224-12-1 | Br (5), F (2), CH₃ (4) | C₈H₆BrFO | 217.04 |

Key Observations :

- Electronic Effects : Fluorine and bromine, as electron-withdrawing groups, polarize the aromatic ring, directing electrophilic substitution reactions. For example, in this compound, the meta- and para-positions relative to the aldehyde group are deactivated, favoring reactivity at ortho positions. In contrast, isomers like 5-Bromo-2-fluoro-3-methylbenzaldehyde exhibit distinct electronic environments due to fluorine’s proximity to the methyl group .

- Steric Effects: The methyl group’s position significantly impacts steric hindrance.

Comparison with Other Halogenated Benzaldehydes

Nitro-Substituted Derivatives (e.g., 4-Bromo-3-nitrobenzaldehyde)

- Reactivity: The nitro group (-NO₂) is a stronger electron-withdrawing group than fluorine or methyl, significantly increasing the aldehyde’s electrophilicity. This makes nitro-substituted analogs more reactive in condensation or nucleophilic addition reactions compared to this compound .

- Applications : Nitro derivatives are often used in explosives and dyes, whereas bromo-fluoro-methylbenzaldehydes are preferred in medicinal chemistry due to their balanced reactivity and lower toxicity .

Multi-Halogenated Derivatives (e.g., 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde)

- Molecular Complexity: Compounds like 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde (CAS No. 2385966-70-9) feature bulkier substituents (e.g., -CF₃) and additional halogens (Cl), increasing molecular weight (287.46 g/mol) and steric hindrance. This reduces solubility in polar solvents compared to the target compound .

- Synthetic Utility : The trifluoromethyl group enhances metabolic stability in drug candidates but complicates synthesis due to harsh fluorination conditions required .

Biologische Aktivität

5-Bromo-3-fluoro-4-methylbenzaldehyde (C8H6BrFO) is an aromatic aldehyde that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemical applications. This compound is characterized by its unique structural properties, which include the presence of bromine and fluorine substituents on the benzaldehyde core, influencing its biological activity.

This compound can be synthesized through several methods, typically involving bromination and fluorination of a methylbenzaldehyde precursor. Common reagents for these reactions include Selectfluor for fluorination and potassium bromide for bromination. The compound has a molecular weight of approximately 217 g/mol and is often used as a building block in organic synthesis.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit enzyme activity, thereby affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances the compound's reactivity and binding affinity through electronic effects.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, research indicates that certain analogs can inhibit cell proliferation in human colon cancer cells (RKO) at concentrations as low as 7.5 µM .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzyme activities, particularly those involved in metabolic pathways. Its ability to interact with enzymes makes it a candidate for further investigation as a potential therapeutic agent. For example, studies have indicated that similar compounds can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies

- Cytotoxicity Assays : A study investigated the effects of this compound on U87G glioblastoma cells. Results showed that treatment with this compound at varying concentrations led to a dose-dependent decrease in cell viability after 24 hours .

- Enzyme Interaction Studies : Research focusing on enzyme-catalyzed reactions highlighted that this compound can serve as a probe to study enzyme mechanisms. Its interactions with nucleophilic residues were analyzed using kinetic assays, revealing potential inhibitory effects on target enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Aromatic aldehyde with Br and F substituents | Anticancer activity; enzyme inhibitor |

| 4-Bromo-3-fluoro-5-methylbenzaldehyde | Similar structure but different substitution pattern | Moderate cytotoxicity |

| 2-Bromo-5-fluorobenzaldehyde | Lacks methyl group; different electronic properties | Lower biological activity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Bromo-3-fluoro-4-methylbenzaldehyde in laboratory settings?

- Answer : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat), and work in a fume hood. For skin contact, wash immediately with soap and water for ≥15 minutes. In case of eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store at 0–6°C if stability data suggests thermal sensitivity, as seen in structurally similar brominated aldehydes .

Q. How can researchers optimize the synthesis of this compound?

- Answer : Prioritize halogenation and formylation steps under inert atmospheres (N₂/Ar) to suppress side reactions. For bromination, use catalysts like FeBr₃ or AlBr₃ at controlled temperatures (e.g., 40–60°C). Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) is recommended, with reaction times optimized via TLC monitoring .

Q. What analytical methods are suitable for confirming the purity and structure of this compound?

- Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% threshold) and NMR (¹H/¹³C, DEPT-135) for structural confirmation. Compare spectral data with analogs like 4-Bromo-2-fluorobenzaldehyde (δ 10.2 ppm for aldehyde proton) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Answer : Discrepancies often arise from competing dehalogenation or steric hindrance from the methyl group. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with optimized ligand ratios and evaluate solvent effects (e.g., DMF vs. THF). Monitor reaction progress via GC-MS to identify intermediates .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound for drug discovery?

- Answer : Synthesize analogs via Suzuki-Miyaura coupling (e.g., replace Br with aryl/heteroaryl groups) and assess bioactivity. Use computational tools (DFT, molecular docking) to correlate electronic effects (fluorine’s electronegativity) with target binding. Compare with trifluoromethyl-substituted benzaldehydes for steric/electronic trends .

Q. How does the methyl group at the 4-position influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Answer : The methyl group induces steric hindrance, slowing NAS at the 3-fluoro position. Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with des-methyl analogs. Consider directing effects: fluorine’s meta-directing nature may favor substitution at specific positions .

Q. What environmental stability challenges are associated with this compound, and how can degradation pathways be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.